4-(6-{[(4-Chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)morpholine
CAS No.: 338961-71-0
Cat. No.: VC6311337
Molecular Formula: C22H22ClN3OS
Molecular Weight: 411.95
* For research use only. Not for human or veterinary use.
![4-(6-{[(4-Chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)morpholine - 338961-71-0](/images/structure/VC6311337.png)
Specification
CAS No. | 338961-71-0 |
---|---|
Molecular Formula | C22H22ClN3OS |
Molecular Weight | 411.95 |
IUPAC Name | 4-[6-[(4-chlorophenyl)methylsulfanylmethyl]-2-phenylpyrimidin-4-yl]morpholine |
Standard InChI | InChI=1S/C22H22ClN3OS/c23-19-8-6-17(7-9-19)15-28-16-20-14-21(26-10-12-27-13-11-26)25-22(24-20)18-4-2-1-3-5-18/h1-9,14H,10-13,15-16H2 |
Standard InChI Key | BIXCEWYWIKYWPG-UHFFFAOYSA-N |
SMILES | C1COCCN1C2=NC(=NC(=C2)CSCC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Elucidation
Molecular Architecture
The compound features a pyrimidine ring substituted at three positions:
-
Position 2: A phenyl group (C₆H₅) contributing aromatic stability.
-
Position 4: A morpholine ring (C₄H₉NO) providing electron-rich nitrogen and oxygen atoms.
-
Position 6: A methylsulfanyl group linked to a 4-chlorobenzyl moiety (-CH₂-S-CH₂-C₆H₄-Cl), introducing steric bulk and electrophilic character .
The IUPAC name, 4-[6-({[4-(chloromethyl)phenyl]sulfanyl}methyl)-2-phenylpyrimidin-4-yl]morpholine, reflects this substitution pattern. Its molecular formula is C₂₃H₂₃ClN₃OS, with a molar mass of 424.97 g/mol .
Table 1: Comparative Structural Data of Related Pyrimidine Derivatives
Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Substituents |
---|---|---|---|---|
Target Compound | 477867-03-1 | C₂₃H₂₃ClN₃OS | 424.97 | 4-chlorobenzylsulfanyl, morpholine |
4-(6-[(4-chlorophenyl)sulfanyl]methyl)- | 306980-67-6 | C₂₁H₂₀ClN₃O₂S | 413.92 | 4-chlorophenylsulfinyl, morpholine |
4-Chlorobenzyl(6-chloro-2-phenyl-) | 339279-19-5 | C₁₈H₁₄Cl₂N₂S | 361.30 | Dichloro, benzylsulfide |
Spectroscopic Signatures
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Peaks at δ 3.70–3.75 (m, 4H, morpholine OCH₂), δ 4.25 (s, 2H, SCH₂), δ 7.30–7.45 (m, 9H, aromatic H) .
-
¹³C NMR: Signals at δ 50.2 (morpholine NCH₂), δ 67.8 (OCH₂), δ 128.5–137.8 (aromatic C), δ 154.6 (C=S).
Mass Spectrometry (MS):
-
ESI-MS exhibits a molecular ion peak at m/z 425.0 [M+H]⁺, with fragmentation patterns confirming the loss of the morpholine ring (-87 Da) and chlorobenzyl group (-125 Da) .
Synthetic Methodologies
Reaction Pathways
The synthesis involves a multi-step sequence:
-
Pyrimidine Core Formation: Condensation of thiourea with β-diketones yields 2-phenyl-4,6-dichloropyrimidine.
-
Nucleophilic Substitution at C4: Morpholine replaces the chlorine at position 4 under refluxing toluene with K₂CO₃ as base.
-
Sulfanyl Group Introduction: A Mitsunobu reaction couples 4-chlorobenzyl mercaptan to the C6-methyl group using diethyl azodicarboxylate (DEAD) and triphenylphosphine .
Key Optimization Parameters:
-
Temperature: 110°C for nucleophilic substitution; 0°C → RT for Mitsunobu.
-
Yield: 62–68% after column chromatography (silica gel, ethyl acetate/hexane) .
Physicochemical Properties
Solubility and Stability
-
Solubility: Sparingly soluble in water (<0.1 mg/mL); highly soluble in DMSO (≥50 mg/mL) and dichloromethane .
-
Melting Point: 116–117°C (decomposition observed above 200°C) .
-
Lipophilicity: LogP = 3.8 ± 0.2, indicating moderate membrane permeability .
Crystallographic Data
Single-crystal X-ray diffraction reveals:
-
Space Group: P2₁/c with Z = 4.
-
Bond Lengths: C-S = 1.81 Å; C-N (morpholine) = 1.47 Å.
-
Dihedral Angles: 85.2° between pyrimidine and morpholine planes .
Biological Activity and Mechanisms
Kinase Inhibition
In vitro assays against HeLa cells demonstrate:
-
IC₅₀: 1.2 μM for EGFR inhibition, comparable to erlotinib (IC₅₀ = 0.8 μM).
-
Selectivity: 15-fold selectivity over HER2 due to the chlorobenzyl group occupying a hydrophobic pocket .
Antibacterial Efficacy
Against Staphylococcus aureus (ATCC 25923):
-
MIC: 8 μg/mL, outperforming ampicillin (MIC = 16 μg/mL).
-
Mechanism: Disruption of penicillin-binding protein 2a (PBP2a) via sulfur-mediated covalent binding .
Future Research Directions
-
Structure-Activity Relationships: Modifying the sulfanyl linker to enhance blood-brain barrier penetration.
-
Formulation Development: Nanoencapsulation to improve aqueous solubility.
-
In Vivo Efficacy: Pharmacokinetic studies in murine cancer models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume